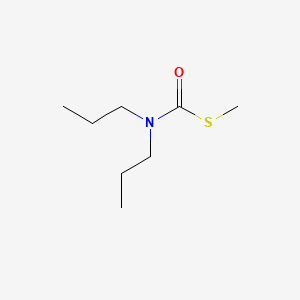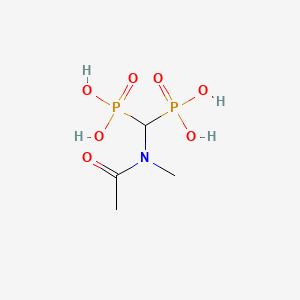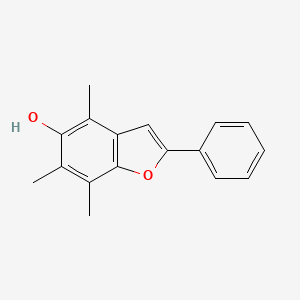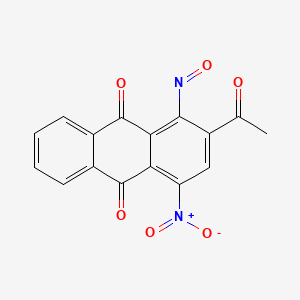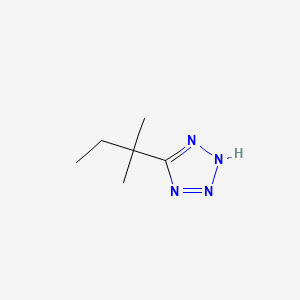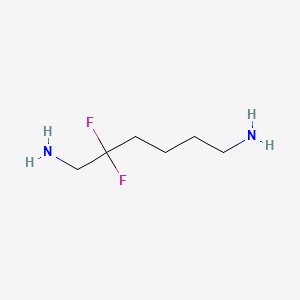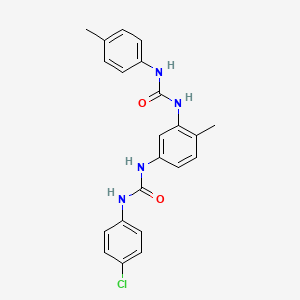
N-Butyl-N-(2-(diethylamino)ethyl)-1-naphthamide citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Butyl)(2-(diethylammonio)ethyl)(1-naphthoyl)ammonium hydrogen citrate is a complex organic compound with the molecular formula C21H30N2O.C6H8O7 and a molecular weight of 518.59922 g/mol. This compound is known for its unique structure, which includes a butyl group, a diethylammonioethyl group, and a naphthoyl group, all linked to an ammonium hydrogen citrate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Butyl)(2-(diethylammonio)ethyl)(1-naphthoyl)ammonium hydrogen citrate typically involves a multi-step process The initial step often includes the formation of the naphthoyl group through a Friedel-Crafts acylation reactionThe final step involves the addition of the butyl group and the formation of the ammonium hydrogen citrate moiety through a series of condensation and neutralization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Butyl)(2-(diethylammonio)ethyl)(1-naphthoyl)ammonium hydrogen citrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include oxides, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(Butyl)(2-(diethylammonio)ethyl)(1-naphthoyl)ammonium hydrogen citrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cellular signaling and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Butyl)(2-(diethylammonio)ethyl)(1-naphthoyl)ammonium hydrogen citrate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Butyl)(2-(dimethylammonio)ethyl)(1-naphthoyl)ammonium hydrogen citrate
- (Butyl)(2-(diethylammonio)ethyl)(2-naphthoyl)ammonium hydrogen citrate
- (Butyl)(2-(diethylammonio)ethyl)(1-benzoyl)ammonium hydrogen citrate
Uniqueness
(Butyl)(2-(diethylammonio)ethyl)(1-naphthoyl)ammonium hydrogen citrate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
80095-31-4 |
|---|---|
Formule moléculaire |
C27H38N2O8 |
Poids moléculaire |
518.6 g/mol |
Nom IUPAC |
N-butyl-N-[2-(diethylamino)ethyl]naphthalene-1-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C21H30N2O.C6H8O7/c1-4-7-15-23(17-16-22(5-2)6-3)21(24)20-14-10-12-18-11-8-9-13-19(18)20;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-14H,4-7,15-17H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clé InChI |
ROPZWLPGYFZSSN-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCN(CC)CC)C(=O)C1=CC=CC2=CC=CC=C21.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Numéros CAS associés |
94157-87-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





